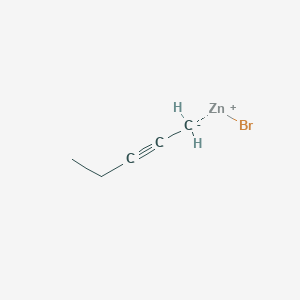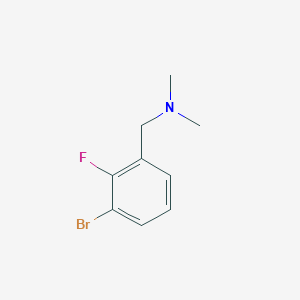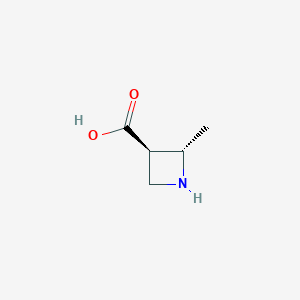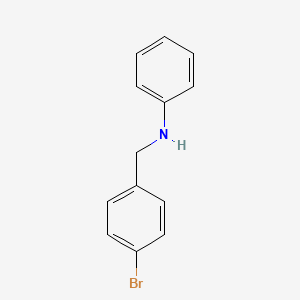
Pent-2-ynylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-ynylzinc bromide, 0.50 M in THF (P2ZnBr/THF) is an organometallic reagent used in organic synthesis. P2ZnBr/THF is a highly versatile reagent with a wide range of applications in organic synthesis. It has been used in a variety of reactions such as nucleophilic addition, cross-coupling, and carboamination. It is also a useful reagent for the synthesis of enantiomerically pure molecules and novel materials.
Mechanism of Action
P2ZnBr/THF is a nucleophilic reagent and acts by attacking electron-deficient molecules, such as alkenes and aryl halides, in a nucleophilic addition reaction. The reaction is initiated by the attack of the zinc atom on the electron-deficient molecule, which results in the formation of a new bond between the zinc and the electron-deficient molecule. The reaction is then followed by the addition of the bromide ion, which results in the formation of the desired product.
Biochemical and Physiological Effects
P2ZnBr/THF is not known to have any biochemical or physiological effects. It is not known to be toxic and is not known to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using P2ZnBr/THF in lab experiments is its versatility. It can be used in a wide range of reactions, including nucleophilic addition, cross-coupling, and carboamination. It can also be used in the synthesis of enantiomerically pure molecules and novel materials. The main limitation is that it is a highly reactive reagent and must be handled with care.
Future Directions
There are several potential future directions for the use of P2ZnBr/THF in scientific research. It could be used in the synthesis of new drugs and biological molecules. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. It could also be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of enantiomerically pure molecules.
Synthesis Methods
P2ZnBr/THF can be synthesized by the reaction of pent-2-ynylzinc chloride (P2ZnCl) and bromine in the presence of THF. The reaction is carried out at room temperature and the resulting product is a clear, colorless solution with a concentration of 0.50 M.
Scientific Research Applications
P2ZnBr/THF has been used in a variety of scientific research applications. It has been used in the synthesis of novel materials such as polymers and nanomaterials. It has also been used in the synthesis of enantiomerically pure molecules, which are molecules that have the same chemical structure but are mirror images of each other. It has also been used in the synthesis of new drugs and biological molecules.
properties
IUPAC Name |
bromozinc(1+);pent-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7.BrH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTISRLBTHJOAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)


![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)